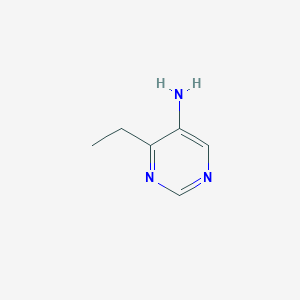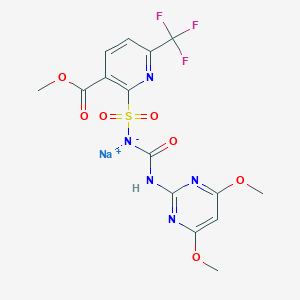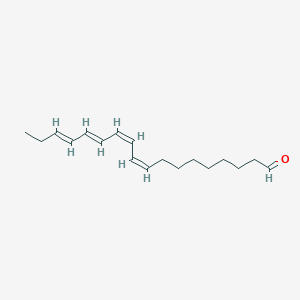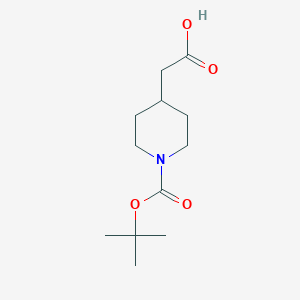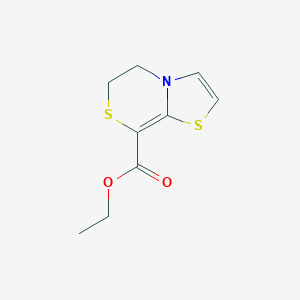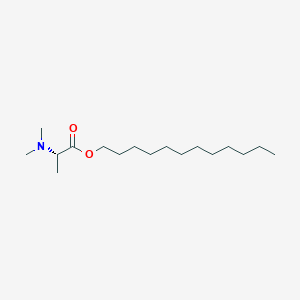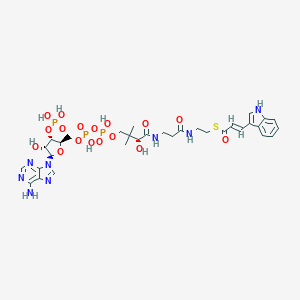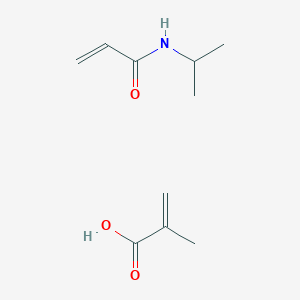
Poly(N-isopropylacrylamide-co-methacrylic acid)
Overview
Description
Poly(N-isopropylacrylamide-co-methacrylic acid), also known as Poly(NIPAM-co-MAA), is a copolymer that has been used in various applications due to its unique properties . It is an intelligent swelling/collapsing copolymer that can be used as a temperature- and pH-sensitive material . The copolymer has a linear formula of (C6H11NO)m (C4H6O2)n .
Synthesis Analysis
The synthesis of Poly(NIPAM-co-MAA) involves the use of free-radical copolymerization . For instance, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization at 70°C in N,N-dimethylformamide has been used to prepare Poly(NIPAM-co-MAA) copolymers in various compositions . The copolymer compositions were determined by 1H NMR spectroscopy .Molecular Structure Analysis
The molecular structure of Poly(NIPAM-co-MAA) is determined by the ratio of N-isopropylacrylamide (NIPAM) and methacrylic acid (MAA) in the copolymer . The reactivity ratios of NIPAM and MAA were calculated as rNIPAM = 0.838 and rMAA = 1.105, respectively .Chemical Reactions Analysis
The chemical reactions involving Poly(NIPAM-co-MAA) are primarily related to its temperature and pH responsiveness . For instance, the copolymer undergoes size changes in response to changes in temperature and pH . The phase transition temperature of the copolymer can be altered by changing the DMA content in the copolymer chain .Physical And Chemical Properties Analysis
The physical and chemical properties of Poly(NIPAM-co-MAA) are primarily determined by its temperature and pH responsiveness . The copolymer undergoes a reversible hydrophilic/hydrophobic phase transition in response to temperature . The lower critical solution temperature (LCST) of the copolymer can be altered by changing the DMA content in the copolymer chain .Scientific Research Applications
Temperature-Responsive Hydrogels
Poly(N-isopropylacrylamide-co-methyl methacrylate) (P(NIPA-co-MMA)) hydrogels synthesized using phase separation techniques are notable for their rapid response to temperature changes. This is attributed to their macroporous network structure, which makes them potentially useful in drug-controlled release applications (Zhang & Zhuo, 2002).
Magnetic Nanoparticles for Controlled Drug Delivery
Poly (N-isopropylacrylamide-methyl methacrylic acid, PNIPAAm-MAA)-grafted magnetic nanoparticles have been developed for targeted and controlled drug delivery. These nanoparticles exhibit significant temperature and pH sensitivity, making them suitable for biomedical applications (Akbarzadeh et al., 2012).
Polymer Nanogels for Drug Delivery
Poly(N-isopropylacrylamide) based polymer nanogels have been researched for controlled release of drugs. By tuning the lower critical solution temperature (LCST) of PNIPAM with maleic acid (MA), these nanogels are suitable for biological applications (Subhash et al., 2011).
Catalytic Applications
Poly(N-isopropylacrylamide-co-methacrylic acid) microgels have been used to synthesize copper nanoparticles for the catalytic reduction of nitrobenzene, demonstrating the potential of these materials in catalysis (Farooqi et al., 2015).
Stimuli-Responsive Membranes
Poly(N-isopropylacrylamide) and its copolymers have been grafted to polypropylene membranes to create stimuli-responsive separators for alkaline ions. These membranes show significant conformational responses to changes in temperature or pH (Smolinska & Bryjak, 2012).
Microcapsules for Drug Release
Dual responsive microcapsules using poly(N-isopropyl acrylamide-co-methacrylic acid) have been prepared for controlled drug release. These microcapsules respond to changes in pH and temperature, making them useful for biomedical applications (Pentela et al., 2019).
Biocompatibility and Cellular Uptake
Studies on the biocompatibility and cellular uptake mechanisms of poly(N-isopropylacrylamide) have shown its potential in various biomedical applications, including drug delivery systems and sensors (Guo et al., 2017).
Future Directions
properties
IUPAC Name |
2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C4H6O2/c1-4-6(8)7-5(2)3;1-3(2)4(5)6/h4-5H,1H2,2-3H3,(H,7,8);1H2,2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJOTKHBFYMJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=C.CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
151954-97-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with N-(1-methylethyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151954-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80164917 | |
| Record name | Poly(N-isopropylacrylamide-co-methacrylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide | |
CAS RN |
151954-97-1 | |
| Record name | Poly(N-isopropylacrylamide-co-methacrylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




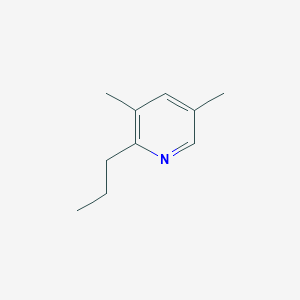
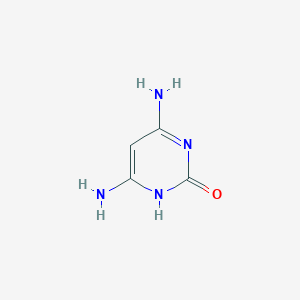
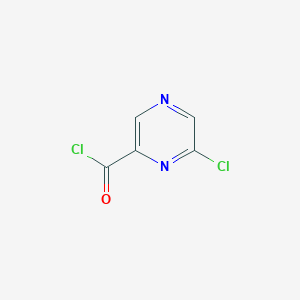
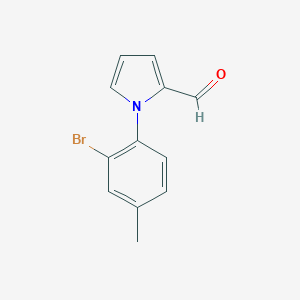
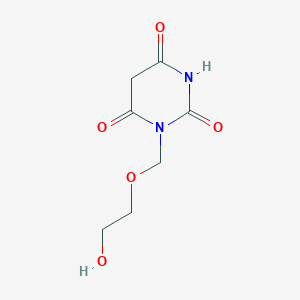
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
